Pinacidil monohydrate

Catalog No.
S560063
CAS No.
85371-64-8
M.F
C13H21N5O
M. Wt
263.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pinacidil monohydrate

CAS Number

85371-64-8

Product Name

Pinacidil monohydrate

IUPAC Name

1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine;hydrate

Molecular Formula

C13H21N5O

Molecular Weight

263.34 g/mol

InChI

InChI=1S/C13H19N5.H2O/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11;/h5-8,10H,1-4H3,(H2,15,16,17,18);1H2

InChI Key

AFJCNBBHEVLGCZ-UHFFFAOYSA-N

SMILES

CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

N-Cyano-N’-4-pyridinyl-N’’-(1,2,2-trimethylpropyl)guanidine Monohydrate;(±)-N-Cyano-N’-4-pyridinyl-N’’-(1,2,2-trimethylpropyl)guanidine Monohydrate;

Canonical SMILES

CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O

Research Applications

Hypertension:

Pinacidil monohydrate has been studied in preclinical and clinical research for its potential in managing hypertension. Studies in animals, including rats and dogs, have demonstrated its effectiveness in lowering blood pressure []. However, clinical trials in humans have yielded mixed results, with some studies showing promising effects and others showing limited efficacy or safety concerns [].

Pinacidil monohydrate is a derivative of cyanoguanidine and is chemically represented as C₁₃H₂₁N₅O. It primarily functions by opening ATP-sensitive potassium channels, which results in the vasodilation of arterioles. This mechanism leads to a reduction in blood pressure and peripheral resistance, making it useful in treating conditions associated with hypertension and heart failure .

Pinacidil monohydrate acts as a K+ channel opener. It binds to ATP-sensitive potassium channels in vascular smooth muscle cells, leading to their opening []. This increased K+ efflux from the cells causes hyperpolarization of the cell membrane, ultimately resulting in relaxation of smooth muscle and peripheral vasodilation []. This vasodilation effect could potentially lower blood pressure.

Pinacidil monohydrate was discontinued by the FDA, likely due to safety concerns that haven't been publicly disclosed [].

That are crucial for its pharmacological activity:

  • Potassium Channel Activation: The primary reaction involves the opening of ATP-sensitive potassium channels, which facilitates the efflux of potassium ions from cells. This action results in hyperpolarization of the cell membrane and subsequent relaxation of vascular smooth muscle .
  • Vasodilation: The compound induces vasodilation through the release of nitric oxide or other vasodilatory substances, contributing to its antihypertensive effects .

The biological activity of pinacidil monohydrate is primarily characterized by its ability to:

  • Reduce Blood Pressure: By promoting vasodilation, pinacidil effectively lowers systemic vascular resistance and blood pressure .
  • Improve Blood Flow: Increased blood flow to various tissues can enhance oxygen delivery and nutrient supply, which is beneficial in conditions like ischemia .
  • Fluid Retention: Its use may lead to fluid retention due to compensatory mechanisms triggered by vasodilation .

The synthesis of pinacidil monohydrate involves several steps:

  • Condensation Reaction: The initial step includes the condensation of 4-isothiocyanotopyridine with 3,3-dimethyl-2-butanamine to form an intermediate thiourea.
  • Formation of Carbodiimide: This intermediate is treated with triphenylphosphine and carbon tetrachloride in the presence of triethylamine to yield an unsymmetrical carbodiimide.
  • Cyanamid Addition: Finally, cyanamid is added to form pinacidil .

Pinacidil monohydrate has several applications in clinical settings:

  • Hypertension Treatment: It is primarily used as an antihypertensive agent due to its ability to lower blood pressure through vasodilation.
  • Heart Failure Management: By improving blood flow and reducing cardiac workload, it can be beneficial in managing heart failure symptoms .
  • Research Tool: Pinacidil is also utilized in research settings to study potassium channel physiology and related cardiovascular mechanisms .

Studies on pinacidil monohydrate have revealed important interactions:

  • Drug Interactions: It may interact with other antihypertensive medications, leading to additive effects on blood pressure reduction. Careful monitoring is required when used concomitantly with diuretics or other vasodilators .
  • Electrolyte Balance: Due to its effects on potassium channels, there may be implications for electrolyte balance, particularly potassium levels in the body .

Pinacidil monohydrate shares similarities with several other compounds that also act as potassium channel openers or antihypertensive agents. Here are some notable comparisons:

Compound NameChemical FormulaMechanism of ActionUnique Features
Pinacidil MonohydrateC₁₃H₂₁N₅OOpens ATP-sensitive potassium channelsEffective for peripheral vasodilation
MinoxidilC₁₄H₂₂N₄OOpens ATP-sensitive potassium channelsPrimarily used topically for hair growth
NicorandilC₁₄H₁₉N₅O₄Opens ATP-sensitive potassium channelsHas nitrate-like properties
DiazoxideC₁₈H₂₂N₂O₅SOpens ATP-sensitive potassium channelsUsed mainly in acute hypertensive crises

Pinacidil is unique among these compounds due to its specific action on peripheral arterioles and its dual role as both a vasodilator and a potential fluid retention agent .

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

263.17461031 g/mol

Monoisotopic Mass

263.17461031 g/mol

Heavy Atom Count

19

Appearance

Assay:≥98%A crystalline solid

UNII

7B0ZZH8P2W
BB4UGO5K0D

Related CAS

85371-64-8 (Parent)
60560-33-0 (anhydrous)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antihypertensive Agents

KEGG Target based Classification of Drugs

Transporters
ABC transporters
ABCC subfamily
ABCC9(SUR2)/KCNJ11(KIR6.2) [HSA:10060 3767] [KO:K05033 K05004]

Pictograms

Irritant

Irritant

Other CAS

85371-64-8

Wikipedia

Pinacidil
Clobenzepam

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types